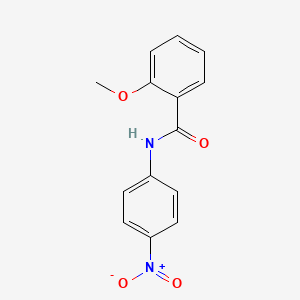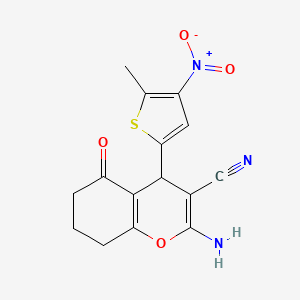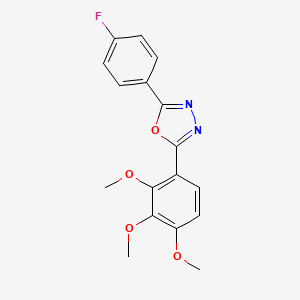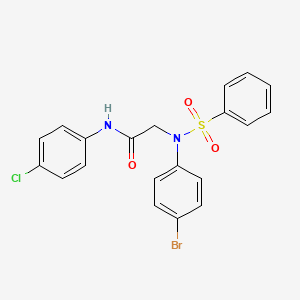![molecular formula C18H22O3 B4925335 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4925335.png)
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene, also known as EPM, is a chemical compound used in scientific research. It is a white crystalline substance with a molecular formula of C22H26O3 and a molecular weight of 338.44 g/mol. EPM is a potent ligand for the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in the regulation of lipid metabolism.
作用机制
The mechanism of action of 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene involves the binding of the compound to PPARα, which is a ligand-activated transcription factor. Upon binding, 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene induces a conformational change in the receptor, allowing it to interact with coactivator proteins and initiate gene transcription. The target genes regulated by PPARα include those involved in fatty acid oxidation, lipid transport, and inflammation.
Biochemical and Physiological Effects:
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has been shown to have significant biochemical and physiological effects in various animal models and cell culture systems. These effects include increased fatty acid oxidation, decreased triglyceride levels, improved insulin sensitivity, and reduced inflammation. 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has also been shown to have anti-atherosclerotic effects in animal models.
实验室实验的优点和局限性
One of the main advantages of using 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene in lab experiments is its high potency and selectivity for PPARα. This allows for precise modulation of PPARα activity without affecting other nuclear receptors. However, 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has limited solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has not been extensively studied in human subjects, and its safety and efficacy in humans are not well-established.
未来方向
There are several potential future directions for research on 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene and its role in lipid metabolism and related diseases. One area of interest is the development of novel PPARα agonists based on the structure of 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene. These compounds could have improved pharmacokinetic and pharmacodynamic properties compared to 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene and could be used to treat metabolic disorders such as obesity and diabetes. Another area of interest is the investigation of the effects of 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene on other metabolic pathways and signaling pathways, including those involved in inflammation and oxidative stress. Finally, further studies are needed to determine the safety and efficacy of 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene in human subjects and to assess its potential as a therapeutic agent.
合成方法
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene can be synthesized through a multi-step process starting from 4-bromoanisole and 1,3-dibromopropane. The first step involves the reaction of 4-bromoanisole with potassium tert-butoxide to form 4-methoxyphenyl propene. This intermediate is then reacted with 1,3-dibromopropane in the presence of potassium carbonate to yield 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene.
科学研究应用
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has been widely used in scientific research to study the role of PPARα in lipid metabolism and related diseases such as obesity, diabetes, and atherosclerosis. PPARα is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation, lipid transport, and inflammation. 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene binds to PPARα and activates its transcriptional activity, leading to the upregulation of target genes.
属性
IUPAC Name |
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-19-17-9-5-10-18(14-17)21-12-6-11-20-16-8-4-7-15(2)13-16/h4-5,7-10,13-14H,3,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBOKIPPKWXOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4925260.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]acetamide](/img/structure/B4925262.png)
![4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4925270.png)
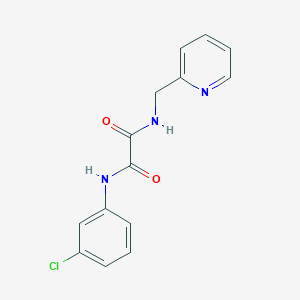
![3-[1-(2-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4925285.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)
![2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4925301.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)
![2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4925328.png)
